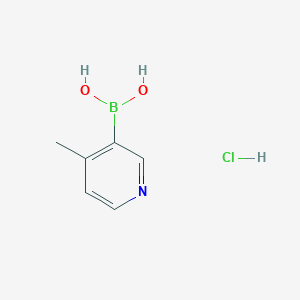

4-Methylpyridine-3-boronic acid, HCl

Description

4-Methylpyridine-3-boronic acid (CAS: 148546-82-1) is a heterocyclic boronic acid derivative with a pyridine ring substituted at the 3-position by a boronic acid (-B(OH)₂) group and at the 4-position by a methyl (-CH₃) group. Its molecular formula is C₆H₈BNO₂, with a molecular weight of 136.95 g/mol . The compound is typically available as a 90% pure liquid or solid (melting point: 164–178°C) . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry .

Safety Profile: Classified as a skin and eye irritant, it requires handling under ventilated conditions and personal protective equipment (PPE) .

Properties

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQXGNHFJHDMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

6-Methylpyridine-3-boronic Acid Hydrochloride

- Molecular Formula: C₆H₉BClNO₂

- CAS : 2096333-73-0

- Key Differences :

5-Chloro-6-isopropoxypyridine-3-boronic Acid

- Molecular Formula: C₈H₁₀BClNO₃

- CAS : 1150114-69-4

- Key Differences: Substituents: Chloro (-Cl) and isopropoxy (-OCH(CH₃)₂) groups introduce electron-withdrawing and bulky effects. The isopropoxy group increases steric hindrance, further affecting reaction kinetics .

2,6-Difluoropyridine-3-boronic Acid

- Molecular Formula: C₅H₄BF₂NO₂

- CAS : 136466-94-9

- Key Differences :

4-Methoxyphenylboronic Acid

- Molecular Formula : C₇H₉BO₃

- CAS : 136236-71-6

- Key Differences :

Comparative Data Table

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 4-methylpyridine-3-boronic acid via Grignard reactions?

Answer: The Grignard reaction between 3-bromo-4-methylpyridine and a boronic acid ester (e.g., pinacol ester) requires anhydrous conditions, typically in tetrahydrofuran (THF) at −78°C to room temperature. Use magnesium turnings activated with iodine, and maintain inert gas (N₂/Ar) to prevent oxidation. Post-reaction, quenching with 3 M HCl yields the boronic acid. Ensure stoichiometric control of the boronic ester (1:1.2 molar ratio) to minimize side products .

Q. Q2. How can purification challenges due to hygroscopic intermediates be addressed?

Answer: Hygroscopic intermediates (e.g., boronic acid derivatives) require rapid handling under dry N₂. Use lyophilization or vacuum drying (<1 mmHg, 40°C) for solids. For liquid-liquid extraction, employ ethyl acetate/water mixtures with 1% NaCl to reduce solubility losses. Confirm purity via H₂O content analysis (Karl Fischer titration) and NMR .

Stability & Derivatization

Q. Q3. What derivatization strategies improve the stability of 4-methylpyridine-3-boronic acid for storage?

Answer: Convert the boronic acid to its pinacol ester using 1,2-bis(dimethylamino)ethane (DMAE) as a catalyst in dichloromethane (DCM). This reduces hygroscopicity and enhances shelf life. Store derivatives at 0–6°C under argon .

Q. Q4. How does HCl affect the stability of the boronic acid during synthesis?

Answer: Excess HCl during protonation can lead to deboronation. Neutralize post-quench with NaHCO₃ (pH 6–7) and monitor via inline pH probes. Use cold HCl (0–5°C) to slow degradation kinetics .

Advanced Reaction Design

Q. Q5. How can Suzuki-Miyaura cross-coupling efficiency be optimized with 4-methylpyridine-3-boronic acid?

Answer: Use Pd(PPh₃)₄ (2 mol%) in a 1:1 DME/H₂O solvent system with K₂CO₃ (3 eq.) at 80°C. Pre-purify the boronic acid via recrystallization (ethanol/water 3:1) to remove boroxine by-products, which inhibit coupling. Monitor conversion via HPLC (C18 column, 254 nm) .

Q. Q6. What mechanistic insights explain low yields in aryl halide coupling reactions?

Answer: Competitive protodeboronation occurs under basic conditions. Mitigate this by:

- Reducing reaction time (<4 hrs).

- Adding phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.

- Substituting K₂CO₃ with Cs₂CO₃ for milder basicity .

Analytical & Contradiction Resolution

Q. Q7. What analytical methods resolve contradictions in reported purity values?

Answer: Combine orthogonal techniques:

Q. Q8. How can trace metal contaminants from catalysts be quantified?

Answer: Use ICP-MS after digesting samples in HNO₃/H₂O₂ (3:1). Limit Pd residues to <10 ppm (per ICH Q3D). Chelating resins (e.g., QuadraSil® AP) post-synthesis reduce Pd levels .

Safety & Handling

Q. Q9. What safety protocols are critical when handling HCl in boronic acid synthesis?

Answer:

- Use corrosion-resistant reactors (glass-lined or Hastelloy).

- Neutralize waste HCl with Ca(OH)₂ before disposal.

- Monitor airborne HCl with real-time gas sensors (OSHA PEL: 5 ppm) .

Advanced Mechanistic Studies

Q. Q10. How do solvent polarity and Brønsted acidity influence boronic acid reactivity?

Answer: Polar aprotic solvents (DMF, DMSO) stabilize the boronate anion, enhancing electrophile interactions. Low pH (<5) shifts equilibrium to the trigonal boronic acid, reducing nucleophilicity. Solvent screening via Kamlet-Taft parameters optimizes reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.